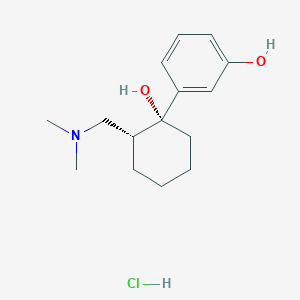

O-Desmethyl Tramadol Hydrochloride

Overview

Description

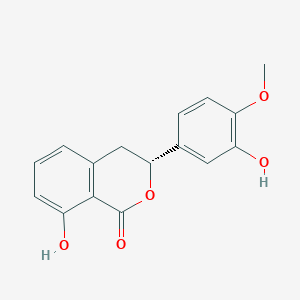

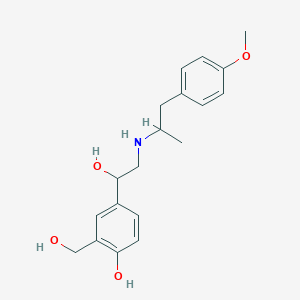

O-Desmethyl Tramadol Hydrochloride (ODT), also known as desmetramadol, is the principal active metabolite of tramadol, a synthetic opioid analgesic. Structurally, ODT is a phenolic derivative of tramadol, with the molecular formula C₁₅H₂₃NO₂·HCl and a molecular weight of 285.81 g/mol . It is formed via hepatic cytochrome P450 (CYP) 2D6-mediated O-demethylation of tramadol . Unlike tramadol, which exhibits dual mechanisms (mu-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition), ODT primarily exerts its analgesic effects through potent mu-opioid receptor binding, with 200-fold higher affinity compared to the parent drug .

ODT accounts for approximately 30% of tramadol’s analgesic efficacy and is critical for its opioid-mediated pain relief . However, its role in adverse effects, such as seizures and serotonin syndrome, is notable when tramadol is co-administered with serotonergic agents .

Preparation Methods

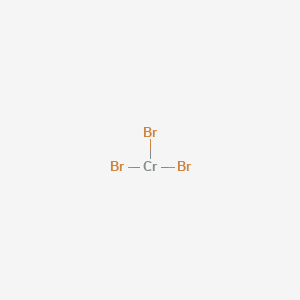

The synthesis of O-Desmethyl-cis-tramadol (hydrochloride) involves the demethylation of tramadol. This process can be achieved through various synthetic routes, including the use of demethylating agents such as boron tribromide or hydrobromic acid . The reaction conditions typically involve refluxing the parent compound with the demethylating agent in an appropriate solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.

Chemical Reactions Analysis

O-Desmethyl-cis-tramadol (hydrochloride) undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Analgesic Properties

O-Desmethyl Tramadol Hydrochloride is primarily recognized for its analgesic effects, acting on multiple receptor systems, including opioid receptors (mu, kappa, and delta), adrenergic receptors, and serotonin receptors. This multi-target action enhances its efficacy in managing pain across different conditions.

Table 1: Analgesic Efficacy in Various Models

Treatment of Pain Syndromes

Research has demonstrated that this compound is effective in treating various types of pain, including acute and chronic nociceptive pain, neuropathic pain, and specific conditions like cancer-related pain. Its effectiveness in these contexts is particularly valuable for patients with genetic variations affecting tramadol metabolism.

Use in Veterinary Medicine

O-Desmethyl Tramadol has been investigated for its use in veterinary medicine, particularly in avian species. Studies have shown that it can effectively manage pain in birds, which often have different pharmacokinetic profiles compared to mammals.

Case Study: Pain Management in Avian Species

A study conducted on common peafowl administered tramadol showed promising results regarding the pharmacokinetics and analgesic effects of O-Desmethyl Tramadol. The study observed significant increases in pain thresholds post-administration, demonstrating its potential for use in avian analgesia .

Pharmacokinetics and Transport Mechanisms

The pharmacokinetics of this compound reveal its absorption, distribution, metabolism, and excretion characteristics. Studies indicate that P-glycoprotein plays a crucial role in the transport of this compound across biological membranes, influencing its bioavailability and therapeutic efficacy .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Varies by species |

| Bioavailability | Influenced by P-gp |

| Metabolic Pathways | Multi-receptor action |

Potential for Treating Other Conditions

Beyond analgesia, this compound has been explored for other therapeutic applications:

Mechanism of Action

O-Desmethyl-cis-tramadol (hydrochloride) exerts its effects primarily through its high affinity for µ-opioid receptors . It acts as a G-protein biased full agonist at these receptors, leading to analgesic effects . Unlike its parent compound, it does not significantly inhibit serotonin reuptake, which reduces the risk of serotonin syndrome . The compound also interacts with norepinephrine reuptake inhibitors, contributing to its complex pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Related Compounds

Tramadol vs. O-Desmethyl Tramadol

Key Insight : While tramadol’s dual mechanism broadens its therapeutic utility, ODT’s potency at mu-opioid receptors enhances analgesia but increases risks of opioid-related side effects (e.g., respiratory depression) .

Tapentadol: A Structural Analog Without Active Metabolites

Tapentadol, another centrally acting analgesic, shares structural similarities with tramadol but lacks a methoxy group, eliminating the need for metabolic activation.

Clinical Relevance : Tapentadol’s lack of active metabolites reduces variability in efficacy and drug interactions, making it preferable in patients with CYP2D6 polymorphisms .

Codeine and Hydrocodone: Phenolic vs. Methoxy Opioids

Replacing the phenolic hydroxyl group with a methoxy moiety (as in codeine vs. morphine) reduces opioid receptor affinity. ODT, a phenolic compound, contrasts with tramadol (methoxy) and codeine:

Structural Insight: Methoxy substitution in tramadol and codeine diminishes mu-opioid affinity, but ODT’s restored phenolic group enhances potency, aligning it closer to classic opioids like morphine .

N-Desmethyl Tramadol (NDT): A Secondary Metabolite

NDT, a CYP3A4-mediated metabolite of tramadol, lacks significant opioid activity but contributes to serotonin syndrome risk:

Biological Activity

O-Desmethyl Tramadol Hydrochloride, also known as desmetramadol or O-DSMT, is the primary active metabolite of tramadol, a widely used opioid analgesic. Understanding the biological activity of O-desmethyl tramadol is crucial for its application in pain management, particularly in patients with varying metabolic capacities. This article delves into its pharmacodynamics, pharmacokinetics, clinical implications, and relevant case studies.

Pharmacodynamics

O-desmethyl tramadol acts primarily as a μ-opioid receptor agonist , exhibiting a significantly higher affinity for these receptors compared to tramadol itself. Specifically, it binds with an estimated 300-fold greater affinity to μ-opioid receptors than tramadol, which contributes to its analgesic effects . Unlike tramadol, which requires metabolic activation through cytochrome P450 enzymes (notably CYP2D6), O-desmethyl tramadol does not depend on such metabolism to exert its effects, making it effective in individuals with poor CYP2D6 activity .

The analgesic properties of O-desmethyl tramadol are attributed to a mixed mechanism:

- Opioid Agonism : Activation of μ-opioid receptors.

- Norepinephrine Reuptake Inhibition : The (−)-enantiomer of O-desmethyl tramadol inhibits norepinephrine reuptake, contributing to pain relief through adrenergic pathways .

Pharmacokinetics

The pharmacokinetic profile of O-desmethyl tramadol is characterized by its metabolism and elimination:

| Parameter | Value |

|---|---|

| Elimination Half-life | 6-8 hours |

| Clearance (CL/F) | 16.9 L/hr |

| Volume of Distribution | 59.9 L |

| Absorption Rate Constant | 0.095 hr |

These parameters indicate that O-desmethyl tramadol has a relatively rapid clearance and distribution in the body, which is critical for its use in acute pain management .

Efficacy in Pain Management

O-desmethyl tramadol has been shown to be effective in treating various types of pain, including:

- Acute Pain : Demonstrated efficacy comparable to other opioids.

- Chronic Pain : Particularly beneficial for neuropathic pain syndromes due to its dual mechanism of action .

Genetic Variability

The effectiveness of O-desmethyl tramadol can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme. Patients classified as poor metabolizers may experience inadequate analgesia from tramadol but can benefit from direct administration of O-desmethyl tramadol .

Case Studies and Research Findings

Several studies have highlighted the clinical relevance and safety profile of O-desmethyl tramadol:

- Population Pharmacokinetic Study : A study involving healthy Korean subjects developed a population pharmacokinetic model that confirmed the significant role of genetic polymorphisms in the metabolism of tramadol and its metabolite. The findings underscored the importance of personalized medicine in optimizing analgesic therapy .

- Postmortem Analysis : In cases of fatal tramadol intoxication, toxicological studies indicated that O-desmethyl tramadol levels were critical for understanding the cause of death, emphasizing the need for careful monitoring in clinical settings .

- Comparative Efficacy Study : Research comparing the analgesic effects of O-desmethyl tramadol with traditional opioids revealed similar efficacy but potentially fewer side effects, suggesting it as a safer alternative for certain patient populations .

Q & A

Basic Research Questions

Q. How is O-Desmethyl Tramadol Hydrochloride (ODT-HCl) quantified in biological matrices, and what validation parameters are critical for method reliability?

ODT-HCl is quantified using LC-MS/MS with deuterated internal standards (e.g., ODT-d6) to ensure precision. Key validation parameters include:

- Linearity : 0.5–500 ng/mL in plasma (R² > 0.99) .

- Precision : Intra-day and inter-day variability <15% RSD .

- Recovery : >85% using protein precipitation with acetonitrile .

Sample preparation involves solid-phase extraction (C18 columns) to minimize matrix interference. System suitability requires resolution ≥5.0 between ODT-HCl and co-eluting analytes (e.g., acetaminophen) .

Q. What metabolic pathways produce ODT-HCl, and how do cytochrome P450 polymorphisms affect its pharmacokinetics?

ODT-HCl is the O-demethylated metabolite of tramadol, primarily catalyzed by CYP2D6 (90% contribution) and CYP3A4/2B6 (minor pathways) . Polymorphisms in CYP2D6 (e.g., poor metabolizers) reduce ODT-HCl formation by 60–80%, altering analgesic efficacy . In vitro studies using hepatic microsomes or S9 fractions confirm debrisoquine-type polymorphisms reduce M1 (ODT-HCl) production rates .

Q. What are the primary biochemical targets of ODT-HCl, and how do binding affinities compare to tramadol?

ODT-HCl binds μ-opioid receptors with 200× higher affinity (Ki = 3.4 nM) and inhibits serotonin/norepinephrine reuptake (IC₅₀ = 0.5–1.2 µM) compared to tramadol (Ki = 2.2 µM for μ-opioid) . Functional assays (e.g., cAMP inhibition in CHO-K1 cells transfected with μ-opioid receptors) confirm its potency .

Q. What analytical standards and storage conditions are recommended for ODT-HCl in experimental workflows?

Certified reference materials (1.0 mg/mL in methanol) from suppliers like Cerilliant® are preferred. Store at −20°C in amber vials to prevent photodegradation. For LC-MS, use C18 columns with trifluoroacetic acid/acetonitrile mobile phases (retention time ~5 minutes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic ratios (ODT-HCl:tramadol) across species?

Discrepancies arise from species-specific CYP2D6 activity . In rats, urinary excretion of ODT-HCl is <10% vs. 30% in humans . To address this:

- Use hepatic S9 fractions from humanized CYP2D6 transgenic mice for in vitro studies .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

- Validate with stable isotope tracers (e.g., ¹⁴C-labeled tramadol) to track metabolite distribution .

Q. What experimental designs optimize enantiomeric resolution of ODT-HCl in pharmacokinetic studies?

Use chiral columns (e.g., Chiralpak AD-H) with polar organic mobile phases (ethanol/heptane/DEA 90:10:0.1). Key parameters:

- Enantiomer resolution : Rs >2.0 for (+)- and (−)-ODT-HCl .

- Ultrafiltration : Isolate unbound enantiomers in plasma (molecular weight cutoff: 30 kDa) before LC-MS/MS .

Clinical studies should report AUC₀–∞ ratios of enantiomers, as (+)-ODT-HCl shows 6× higher analgesic activity .

Q. How do formulation excipients impact ODT-HCl stability in sustained-release tablets?

Hydrophilic polymers (e.g., HPMC K100M) extend release but may accelerate hydrolysis under high humidity. Stability studies should:

- Use accelerated aging protocols (40°C/75% RH for 6 months).

- Monitor degradation via HPLC-UV (270 nm) for byproducts like N-desmethyl tramadol .

Glyceryl behenate (hydrophobic matrix) reduces moisture uptake, improving shelf life .

Q. What in vitro models best predict ODT-HCl’s blood-brain barrier (BBB) penetration?

Use MDCK-MDR1 monolayers to assess P-gp efflux. ODT-HCl shows low P-gp affinity (efflux ratio = 1.2 vs. 4.5 for loperamide), suggesting passive diffusion dominates . Validate with microdialysis in rat brains to measure unbound fractions .

Q. How can researchers address batch-to-batch variability in ODT-HCl’s opioid receptor binding assays?

- Standardize cell lines (e.g., CHO-K1 with stable μ-opioid receptor expression).

- Include reference controls (e.g., DAMGO for receptor saturation).

- Use radioligand displacement (³H-naloxone) with ≤10% CV across triplicates .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting EC₅₀ values for ODT-HCl’s serotonin reuptake inhibition?

Variability stems from:

- Cell models : HEK-293 (overexpressing SERT) vs. synaptosomes.

- Buffer pH : Activity decreases at pH >7.4 due to ionization .

- Incubation time : Steady-state inhibition requires ≥30 minutes .

Q. How to reconcile differences in ODT-HCl’s plasma protein binding between human and animal studies?

Human plasma binding is ~20% vs. 45% in dogs. Use equilibrium dialysis (37°C, pH 7.4) with species-matched plasma. Correct for lipid content using the fu adjustment equation :

Tables

Properties

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185453-02-5 | |

| Record name | O-Desmethyl tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.